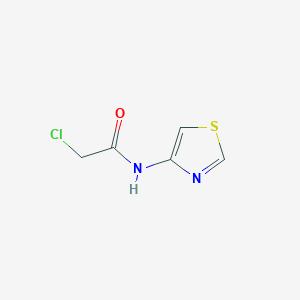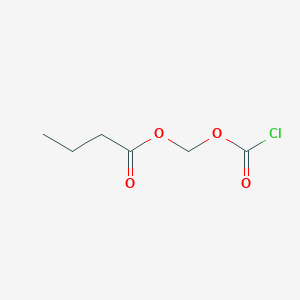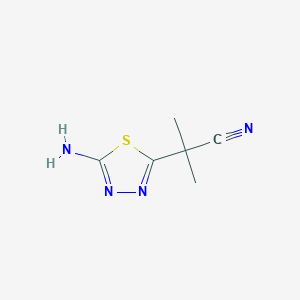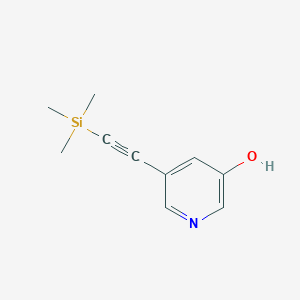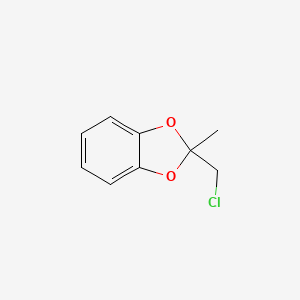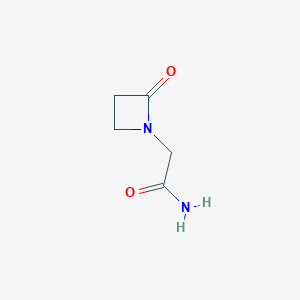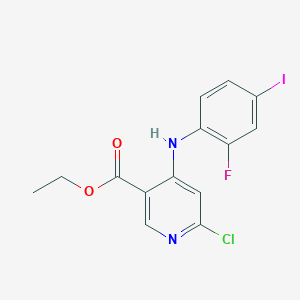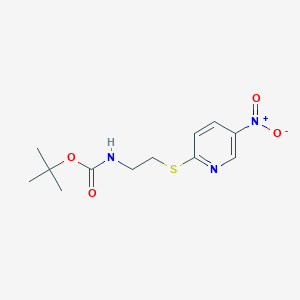
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR: is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a thioether linkage at the 2-position The thioether is further connected to an ethyl chain terminating in a tert-butoxycarbonyl-protected amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-chloro-5-nitropyridine with 2-(tert-butoxycarbonylamino)ethanethiol under basic conditions to form the thioether linkage.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Reduction Product: 2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-aminopyridine.
Substitution Product: Various substituted thioethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential use in drug development, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group and thioether linkage may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethanol
- N-(tert-Butoxycarbonyl)ethanolamine
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Comparison:
- Structural Differences: While these compounds share the tert-butoxycarbonyl-protected amine group, they differ in their other functional groups and overall structure.
- Uniqueness: tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR is unique due to the presence of both a nitro group and a thioether linkage, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H17N3O4S |
|---|---|
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(5-nitropyridin-2-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)13-6-7-20-10-5-4-9(8-14-10)15(17)18/h4-5,8H,6-7H2,1-3H3,(H,13,16) |
Clave InChI |
XNRZXJPGSHUNDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
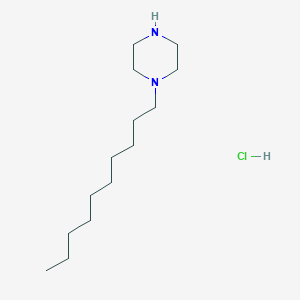

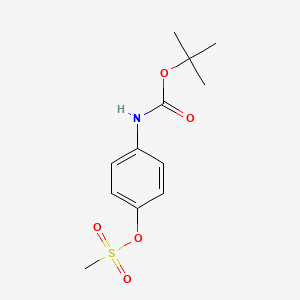
![4-Methyl-1-{[2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl]-methylcarbonyl}-piperazine](/img/structure/B8396243.png)
![[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B8396248.png)
